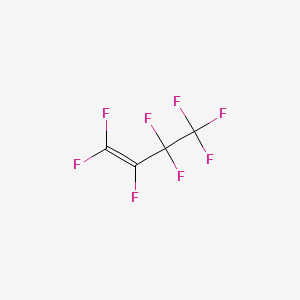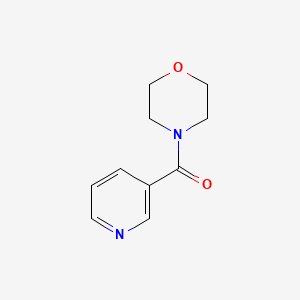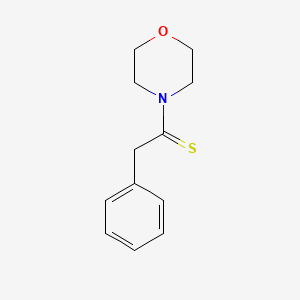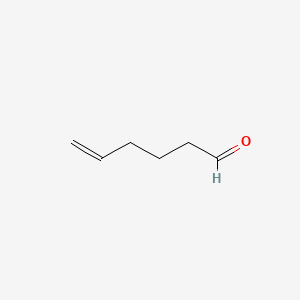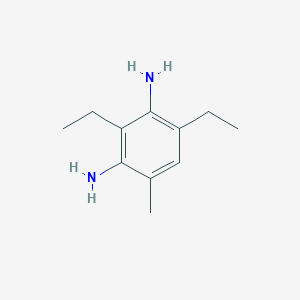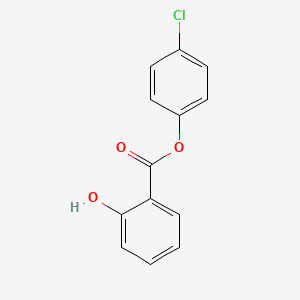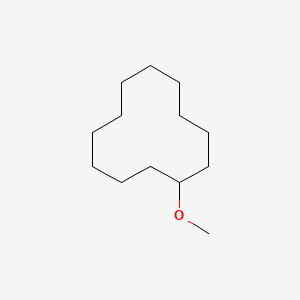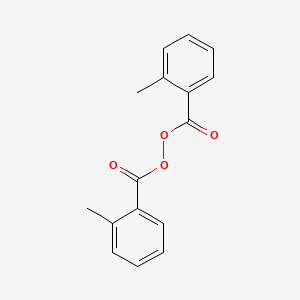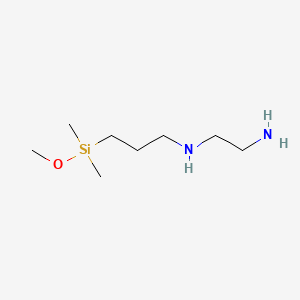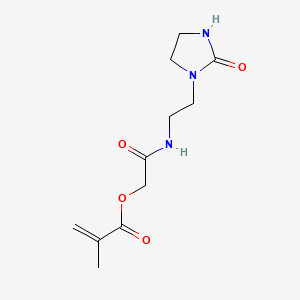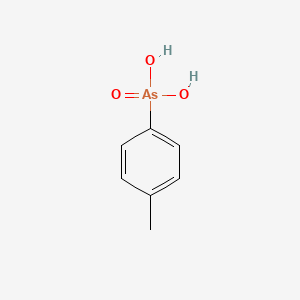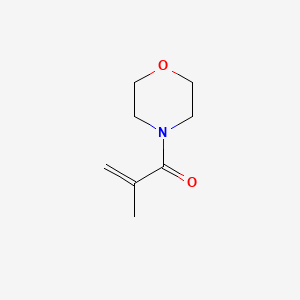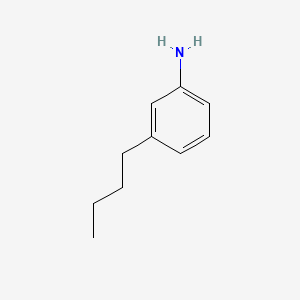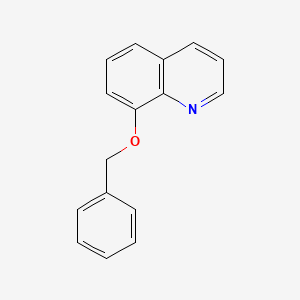
8-Benzyloxyquinoline
Descripción general
Descripción
8-Benzyloxyquinoline (8-BQ) is a chemical compound with a molecular formula of C16H11NO. It is a heterocyclic aromatic compound that has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Fluorescent pH-Probes
8-Benzyloxyquinoline derivatives, specifically 5,7-pi-extended versions, have been synthesized and studied as fluorescent pH-probes in nonaqueous solutions. These compounds demonstrate a pronounced red shift of emission upon protonation, making them potential candidates for pH sensing applications. This is due to their promising photoluminescence quantum yields both in the parent and protonated states (Kappaun et al., 2006).
Tautomerism and Substituent Effect in Medicine Molecules
Studies on 8-hydroxyquinoline (8HQ) derivatives, including those substituted with 8-benzyloxyquinoline, have been conducted to understand their tautomerism and substituent effects. These analyses are crucial for medicinal applications, as they influence the stability and reactivity of the compounds (Karpińska et al., 2010).
Dopamine Antagonists and Neuroleptic Activity
8-Aryltetrahydroisoquinolines, synthesized using 8-benzyloxyquinoline intermediates, have been evaluated for potential neuroleptic activity. These compounds have shown to be dopamine antagonists in vitro, although in vivo evaluations did not establish their efficacy as antipsychotic agents compared to standard drugs (Ellefson et al., 1980).
Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives
Research involving the synthesis of new 8-nitrofluoroquinolone models, using 8-benzyloxyquinoline derivatives, has been conducted to investigate their antibacterial properties. This work is significant for developing new antimicrobial agents (Al-Hiari et al., 2007).
Fluorescent Chemosensors for Transition Metal Ions
8-Hydroxyquinoline benzoates, a set of 8-HQ derivatives, have been developed as highly sensitive fluorescent chemosensors for detecting transition metal ions like Hg2+ and Cu2+. These derivatives demonstrate a notable fluorescence enhancement in the presence of these ions (Zhang et al., 2005).
Crystal Structure Analysis
The crystal structure of 8-benzyloxyquinoline derivatives has been investigated to understand their applicability in science and analytical chemistry. This study is important for confirming the structure of coupling reaction products and understanding their physical properties (Nakano et al., 1999).
Anticaries Activity
8-Hydroxyquinolines, including those with 8-benzyloxyquinoline structures, have been synthesized and evaluated for their antimicrobial and antiplaque properties, indicating potential forlong-term anticaries activity. These compounds have shown efficacy against a range of microbial genera, suggesting their usefulness in dental health applications (Mirth et al., 1978).
Benzylisoquinoline Alkaloid Metabolism
Benzylisoquinoline alkaloids (BIAs), including derivatives from 8-benzyloxyquinoline, are of great interest in medicinal chemistry. These compounds have a range of therapeutic properties, such as analgesic, antimicrobial, and anticancer effects. The study of BIA biosynthesis and metabolism is crucial for the development of new drugs and therapeutic strategies (Hagel & Facchini, 2013).
Antimicrobial Activities of Quinoline Ethers
The development of 8-benzyloxy-substituted quinoline ethers has shown significant growth inhibitory activity against various microbial species, including Gram-negative and Gram-positive bacteria, as well as fungal species. This highlights the potential of these compounds in antimicrobial applications (Chung et al., 2014).
Synthesis and Biological Activity of 8-Hydroxyquinolines
Recent advances in the synthesis of 8-hydroxyquinoline derivatives, including those with 8-benzyloxyquinoline, have shown a wide range of biological activities. These compounds are being explored for their anticancer, antiviral, and antibacterial properties, providing valuable insights for drug development against various diseases (Saadeh et al., 2020).
Propiedades
IUPAC Name |
8-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKXDKOMIEEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233084 | |
| Record name | 8-Benzyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyloxyquinoline | |
CAS RN |
84165-42-4 | |
| Record name | 8-Benzyloxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084165424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Benzyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BENZYLOXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O45JCJ3JLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



